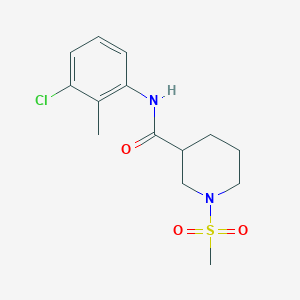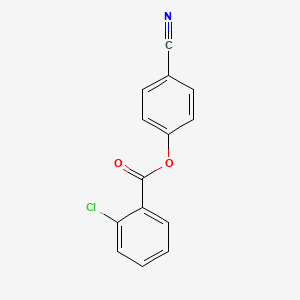![molecular formula C20H24N2O3S B4192442 4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide, commonly known as GW4869, is a small molecule inhibitor that has gained attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
GW4869 exerts its inhibitory effect on nSMase2 by binding to the enzyme's active site and preventing the hydrolysis of sphingomyelin. This leads to the accumulation of sphingomyelin and a decrease in the production of ceramide, a bioactive lipid that regulates various cellular processes. The exact mechanism by which GW4869 affects cellular processes is still being studied, but it is thought to involve alterations in signaling pathways and gene expression.
Biochemical and Physiological Effects:
GW4869 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, GW4869 has been reported to induce apoptosis and inhibit cell proliferation, migration, and invasion. In immune cells, GW4869 can modulate cytokine production and alter the function of immune cells. Additionally, GW4869 has been shown to have anti-inflammatory effects in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
GW4869 has several advantages as a research tool, including its high purity, specificity, and potency. However, there are also some limitations to its use. For example, GW4869 can have off-target effects on other enzymes involved in sphingolipid metabolism, and its effects can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are many potential future directions for research involving GW4869. One area of interest is the development of GW4869 analogs with improved potency and selectivity. Another area is the exploration of the role of nSMase2 and sphingolipid metabolism in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, GW4869 may have potential therapeutic applications, and further research is needed to investigate its safety and efficacy in vivo.
Conclusion:
In conclusion, GW4869 is a small molecule inhibitor with potential applications in various research areas. Its ability to inhibit nSMase2 and alter sphingolipid metabolism makes it a valuable tool in studying cellular processes and disease mechanisms. While there are some limitations to its use, the future directions for research involving GW4869 are promising, and further investigation may lead to new insights and therapeutic options.
Applications De Recherche Scientifique
GW4869 has been widely used in scientific research for its ability to inhibit the activity of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the regulation of sphingolipid metabolism, which is involved in various cellular processes such as cell proliferation, apoptosis, and inflammation. By inhibiting nSMase2, GW4869 can alter sphingolipid metabolism and affect these cellular processes, making it a valuable tool in many research areas.
Propriétés
IUPAC Name |
4-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-7-9-17(10-8-15)26(24,25)21-19-6-4-3-5-18(19)20(23)22-13-11-16(2)12-14-22/h3-10,16,21H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIZYJIDYNKHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-chloro-2,4-dimethoxyphenyl)-N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192362.png)

![8,8-dimethyl-2-propyl-3-(tetrahydro-2-furanylmethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4192376.png)
![N-allyl-N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4192381.png)
![N-4H-chromeno[4,3-d][1,3]thiazol-2-yl-N-phenylpentanamide](/img/structure/B4192382.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)

![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)
![methyl 3-[(3-methylbutanoyl)amino]benzoate](/img/structure/B4192456.png)

